2-Ethylhexyl 11-[(3-ethylheptanoyl)oxy]undecanoate
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Overview
Description
2-Ethylhexyl 11-[(3-ethylheptanoyl)oxy]undecanoate is a chemical compound with the molecular formula C28H54O4. It is known for its unique structure, which includes ester functional groups and a long aliphatic chain. This compound is used in various industrial applications due to its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 11-[(3-ethylheptanoyl)oxy]undecanoate typically involves esterification reactions. One common method is the reaction between 2-ethylhexanol and 11-hydroxyundecanoic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 11-[(3-ethylheptanoyl)oxy]undecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
2-Ethylhexyl 11-[(3-ethylheptanoyl)oxy]undecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 11-[(3-ethylheptanoyl)oxy]undecanoate involves its interaction with cellular membranes. The ester groups facilitate its incorporation into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl palmitate
- 2-Ethylhexyl stearate
- 2-Ethylhexyl oleate
Uniqueness
Compared to similar compounds, 2-Ethylhexyl 11-[(3-ethylheptanoyl)oxy]undecanoate has a unique structure that provides distinct physicochemical properties. Its longer aliphatic chain and specific ester groups make it particularly suitable for applications requiring high stability and specific reactivity .
Properties
CAS No. |
62984-43-4 |
---|---|
Molecular Formula |
C28H54O4 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
2-ethylhexyl 11-(3-ethylheptanoyloxy)undecanoate |
InChI |
InChI=1S/C28H54O4/c1-5-9-19-25(7-3)23-28(30)31-22-18-16-14-12-11-13-15-17-21-27(29)32-24-26(8-4)20-10-6-2/h25-26H,5-24H2,1-4H3 |
InChI Key |
LAPCEUOLUIIAGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(=O)OCCCCCCCCCCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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